Malantide
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Overview
Description
Malantide is a synthetic peptide derived from the β-subunit of human phosphorylase kinase . It is a fluorescent substrate for PKA and PKC . Upon phosphorylation by PKA or PKC, the intrinsic tyrosine fluorescence decreases and can be used to quantify PKA and PKC activity .
Synthesis Analysis
The synthesis of Malantide involves the phosphorylation of the peptide by PKA . The process was performed in batch and reaction compounds were detected by ESI-MS after the incubation time .Molecular Structure Analysis
Malantide has a molecular formula of C72H124N22O21 . It has a molecular weight of 1633.89 . The sequence of Malantide is Arg-Thr-Lys-Arg-Ser-Gly-Ser-Val-Tyr-Glu-Pro-Leu-Lys-Ile .Chemical Reactions Analysis
Malantide is a substrate for PKA and PKC . Upon phosphorylation by these enzymes, the intrinsic tyrosine fluorescence of Malantide decreases . This change can be used to quantify the activity of PKA and PKC .Physical And Chemical Properties Analysis
Malantide is a solid substance . It has a solubility of 90 mg/mL in DMSO . It should be stored at -20°C, away from moisture .Scientific Research Applications
Malantide is a synthetic dodecapeptide that is used as a high-affinity substrate for cAMP-dependent protein kinase (PKA) and Protein Kinase C (PKC) . It’s derived from the site phosphorylated by PKA on the β-subunit of phosphorylase kinase . Here’s a brief overview of its application:
- Summary of the Application : Malantide is used to measure the cyclic AMP-dependent protein kinase activity ratio in a variety of tissues . It’s a highly specific substrate for PKA with a Km of 15 μM and shows protein inhibitor (PKI) inhibition >90% substrate phosphorylation in various rat tissue extracts . Malantide is also an efficient substrate for PKC with a Km of 16 μM .
- Methods of Application or Experimental Procedures : The specific procedures for using Malantide can vary depending on the context of the experiment. Generally, it involves introducing Malantide to the tissue samples and then measuring the cyclic AMP-dependent protein kinase activity ratio .
- Results or Outcomes : The use of Malantide allows researchers to measure the activity of cAMP-dependent protein kinase in various tissues . This can provide valuable insights into the role of these kinases in different biological processes.
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- Summary of the Application : Malantide can be used in conjunction with MALDI-TOF mass spectrometry (MS) in clinical chemistry . This technique offers advantages such as low acquisition and operating costs, ease of use, ruggedness, and high throughput .
- Methods of Application or Experimental Procedures : The sample (e.g., plasma) is mixed with a matrix solution and a small volume is applied to the surface of the MALDI target, usually a stainless steel plate . The solution is allowed to dry on the target and then introduced into the mass spectrometer .
- Results or Outcomes : MALDI-TOF MS has already transformed the practice of clinical microbiology and this review illustrates how and why it is now set to play an increasingly important role in in vitro diagnostics in particular, and clinical chemistry in general .
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- Summary of the Application : Malantide is a synthetic peptide derived from the β-subunit of human phosphorylase kinase and is a fluorescent substrate for PKA and PKC . Upon phosphorylation by PKA or PKC, the intrinsic tyrosine fluorescence decreases and can be used to quantify PKA and PKC activity .
- Methods of Application or Experimental Procedures : Malantide is introduced to the cell samples and then the decrease in intrinsic tyrosine fluorescence is measured to quantify PKA and PKC activity .
- Results or Outcomes : The use of Malantide allows researchers to measure the activity of PKA and PKC in various cells . This can provide valuable insights into the role of these kinases in different biological processes .
For example, in neuroscience , PKA and PKC are known to play crucial roles in neuronal signaling and synaptic plasticity . Therefore, Malantide could potentially be used in this field to study these processes .
In cancer research , PKA and PKC have been implicated in the regulation of cell proliferation and survival . Thus, Malantide could be used to study the role of these enzymes in cancer cells .
Safety And Hazards
When handling Malantide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be used . Adequate ventilation should be ensured and all sources of ignition should be removed . Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .
properties
IUPAC Name |
(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H124N22O21/c1-8-39(6)56(70(114)115)92-62(106)45(18-10-12-28-74)85-63(107)48(32-37(2)3)88-66(110)52-20-15-31-94(52)69(113)47(25-26-54(100)101)87-64(108)49(33-41-21-23-42(98)24-22-41)89-67(111)55(38(4)5)91-65(109)51(36-96)83-53(99)34-82-59(103)50(35-95)90-61(105)46(19-14-30-81-72(78)79)84-60(104)44(17-9-11-27-73)86-68(112)57(40(7)97)93-58(102)43(75)16-13-29-80-71(76)77/h21-24,37-40,43-52,55-57,95-98H,8-20,25-36,73-75H2,1-7H3,(H,82,103)(H,83,99)(H,84,104)(H,85,107)(H,86,112)(H,87,108)(H,88,110)(H,89,111)(H,90,105)(H,91,109)(H,92,106)(H,93,102)(H,100,101)(H,114,115)(H4,76,77,80)(H4,78,79,81)/t39-,40+,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,55-,56-,57-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COABRICCWCYCPI-ZYLNUDMXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)CNC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCN=C(N)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H124N22O21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1633.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Malantide | |
CAS RN |
86555-35-3 |
Source
|
Record name | Malantide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086555353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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